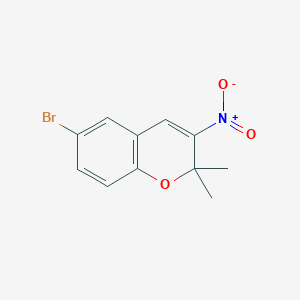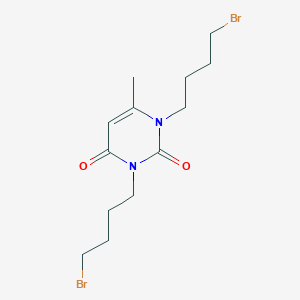
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.
Preparation Methods
The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including photochromic materials and liquid crystals
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:
6-Nitro-2,2-dimethyl-3H-1-benzopyran: Lacks the bromine atom, which may result in different reactivity and biological activity.
2,2-Dimethyl-3-nitro-2H-1-benzopyran: Lacks both the bromine atom and the methyl groups, leading to different chemical properties.
6-Bromo-2,2-dimethyl-2H-1-benzopyran: Lacks the nitro group, which significantly alters its chemical and biological behavior
Properties
CAS No. |
57544-30-6 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3-nitrochromene |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3 |
InChI Key |
MXVXBQBOTUKXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

